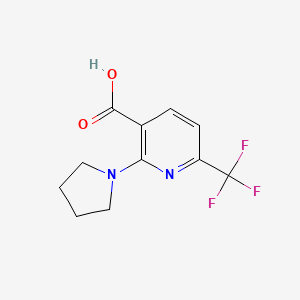

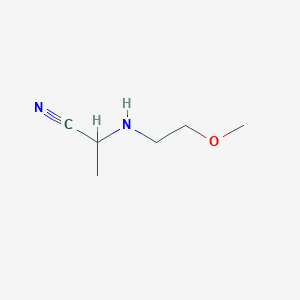

4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol hydrochloride

概要

説明

4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol hydrochloride is a chemical compound known for its significant role in medicinal chemistry, particularly as a tyrosine kinase inhibitor. This compound is structurally related to erlotinib hydrochloride, which is used in the treatment of non-small cell lung cancer and pancreatic cancer .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol hydrochloride typically involves multiple steps, including alkylation, nitration, hydrogenolysis, cyclization, chlorination, condensation, and nucleophilic substitution . The reaction conditions often require precise control of temperature, pH, and reactant ratios to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired purity levels .

化学反応の分析

Types of Reactions

4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups on the quinazoline ring.

Reduction: This reaction can affect the ethynyl group.

Substitution: Nucleophilic substitution reactions are common, particularly involving the ethynyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride, thionyl chloride, and piperazine. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with piperazine can lead to the formation of highly pure derivatives with altered polarity and molecular size .

科学的研究の応用

4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.

Industry: Utilized in the development of new pharmaceuticals and chemical processes.

作用機序

The mechanism of action of 4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol hydrochloride involves the inhibition of tyrosine kinase activity. This compound binds to the ATP-binding site of the epidermal growth factor receptor (EGFR), preventing its phosphorylation and subsequent signal transduction. This inhibition leads to the suppression of tumor cell growth and induction of apoptosis .

類似化合物との比較

Similar Compounds

Erlotinib hydrochloride: A closely related compound with similar structural features and therapeutic applications.

Gefitinib: Another tyrosine kinase inhibitor used in cancer treatment.

Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.

Uniqueness

4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol hydrochloride is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for the EGFR. These modifications contribute to its effectiveness as a therapeutic agent in cancer treatment .

特性

分子式 |

C16H12ClN3O2 |

|---|---|

分子量 |

313.74 g/mol |

IUPAC名 |

4-(3-ethynylanilino)quinazoline-6,7-diol;hydrochloride |

InChI |

InChI=1S/C16H11N3O2.ClH/c1-2-10-4-3-5-11(6-10)19-16-12-7-14(20)15(21)8-13(12)17-9-18-16;/h1,3-9,20-21H,(H,17,18,19);1H |

InChIキー |

RMCPBZLFTGFFTQ-UHFFFAOYSA-N |

正規SMILES |

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)O)O.Cl |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}thiophene-2-carboxylic acid](/img/structure/B8543584.png)

![Carbamic acid, N-[1-[4-[2-(2-amino-3-pyridinyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-3-yl]phenyl]cyclobutyl]-, 1,1-dimethylethyl ester](/img/structure/B8543589.png)

![7-Nitro-[1,2]naphthoquinone](/img/structure/B8543601.png)

![4-Chloro-5-phenylfuro[2,3-d]pyrimidine](/img/structure/B8543604.png)

![[1-(3-Chloro-1-naphthalenyl)ethyl]amine](/img/structure/B8543609.png)

![2-{[1-(2-Methylphenyl)ethyl]amino}ethan-1-ol](/img/structure/B8543634.png)